molecular formula C11H14O B13704074 3-(o-Tolyl)cyclobutanol

3-(o-Tolyl)cyclobutanol

Cat. No.: B13704074
M. Wt: 162.23 g/mol
InChI Key: PBPRDGNILHOFAK-UHFFFAOYSA-N
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Description

3-(o-Tolyl)cyclobutanol is a cyclobutanol derivative featuring an ortho-methyl-substituted phenyl (o-tolyl) group attached to the cyclobutane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its strained cyclobutane ring and aromatic substituent, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3

InChI Key

PBPRDGNILHOFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylcarbinol with hydrochloric acid, which leads to the formation of cyclobutanol .

Industrial Production Methods

Industrial production of 3-(o-Tolyl)cyclobutanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts, such as palladium or nickel, is common in these processes to facilitate the coupling reactions .

Mechanism of Action

The mechanism by which 3-(o-Tolyl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 3-(o-Tolyl)cyclobutanol and other cyclobutanol derivatives:

Compound Substituent(s) on Cyclobutane Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(o-Tolyl)cyclobutanol o-Tolyl (C₆H₄CH₃) C₁₁H₁₄O 162.23 g/mol Polymerization precursor; steric effects influence reactivity
3-Methylcyclobutanol Methyl (CH₃) C₅H₁₀O 86.13 g/mol Smaller substituent; lower steric hindrance; used in fragment-based drug design
3-(Trifluoromethyl)cyclobutanol CF₃ C₅H₇F₃O 140.10 g/mol Strong electron-withdrawing group; enhanced polarity; potential fluorinated drug intermediate
3-Azido-3-butylcyclobutanol Azido (N₃) and butyl (C₄H₉) C₈H₁₅N₃O 169.22 g/mol Reactive azide group for click chemistry; stereoisomerism observed during synthesis
Chlorobutanol Cl and tert-butyl C₄H₇Cl₃O 177.46 g/mol Antimicrobial preservative; acute oral toxicity (H302)

Physicochemical Properties

  • Boiling/Melting Points: The o-tolyl group in 3-(o-Tolyl)cyclobutanol increases hydrophobicity compared to unsubstituted cyclobutanol (m.p. ~25°C). In contrast, 3-(Trifluoromethyl)cyclobutanol exhibits lower volatility due to fluorine’s electronegativity . Chlorobutanol has a well-documented melting point of 95–99°C, attributed to its trichlorinated structure .
  • Solubility: 3-(o-Tolyl)cyclobutanol is likely soluble in polar aprotic solvents (e.g., THF, DCM) due to its aromatic ring. 3-Azido-3-butylcyclobutanol’s solubility varies between stereoisomers: one isomer crystallizes as a solid, while the other remains an oil .
Polymerization Reactivity

3-(o-Tolyl)cyclobutanol undergoes Pd-catalyzed ring-opening polymerization (ROP) to generate cyclic polymers. The bulky o-tolyl group slows propagation compared to smaller substituents (e.g., methyl), as steric effects hinder catalyst access to the cyclobutane ring . For example:

  • Reaction Rate : Substrates with methyl groups polymerize faster (TOF = 12 h⁻¹) than o-tolyl derivatives (TOF = 5 h⁻¹) under identical conditions .

Biological Activity

3-(o-Tolyl)cyclobutanol, a compound characterized by its cyclobutane ring and o-tolyl substituent, has garnered attention in recent years for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(o-Tolyl)cyclobutanol is C11H14OC_{11}H_{14}O. Its structure features a cyclobutane ring attached to an o-tolyl group (2-methylphenyl), which influences its reactivity and interaction with biological systems. The presence of the hydroxyl (-OH) group makes it a candidate for various chemical reactions, including oxidation and substitution.

Antimicrobial Properties

Research indicates that 3-(o-Tolyl)cyclobutanol exhibits promising antimicrobial activity. A study investigating derivatives of cyclobutane compounds reported moderate to strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy, indicating a potential pathway for developing new antibiotics based on this scaffold .

The biological activity of 3-(o-Tolyl)cyclobutanol may be attributed to its ability to interact with specific biomolecular targets. The hydroxyl group can participate in hydrogen bonding, potentially influencing enzyme activity or receptor interactions. Additionally, the hydrophobic o-tolyl group may facilitate membrane penetration, enhancing the compound's bioavailability and therapeutic potential.

Study on Antimicrobial Activity

In a comparative study of cyclobutane derivatives, 3-(o-Tolyl)cyclobutanol was included in a series of synthesized compounds evaluated for antimicrobial properties. The results showed that certain derivatives exhibited enhanced activity against Candida albicans, with some achieving MIC values as low as 16 µg/mL . This underscores the importance of structural variations in modulating biological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the cyclobutane ring or the introduction of additional functional groups can significantly alter the biological activity of the compound. For instance, introducing halogen atoms at specific positions on the aromatic ring was found to improve antibacterial properties compared to methoxy substitutions .

Comparative Analysis

CompoundMIC (µg/mL)Activity Type
3-(o-Tolyl)cyclobutanol16Antifungal
Cyclopropane Derivative A32Antibacterial
Cyclopropane Derivative B64Antibacterial

This table illustrates the varying degrees of antimicrobial effectiveness among different derivatives, highlighting the potential for optimizing 3-(o-Tolyl)cyclobutanol for therapeutic applications.

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